(3AS,6aS)-decahydro-2H-spiro[cyclopenta[b]pyrrole-3,4'-pyran]
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Overview
Description
(3AS,6aS)-decahydro-2H-spiro[cyclopenta[b]pyrrole-3,4’-pyran] is a complex organic compound characterized by its unique spirocyclic structure. This compound features a cyclopenta[b]pyrrole fused with a pyran ring, resulting in a decahydro configuration. The stereochemistry is specified by the (3AS,6aS) notation, indicating the spatial arrangement of atoms within the molecule.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3AS,6aS)-decahydro-2H-spiro[cyclopenta[b]pyrrole-3,4’-pyran] typically involves multi-step organic reactions. One common method includes the chemoselective (3 + 2) cycloaddition between 2-pyrones and vinyl cyclopropanes. This reaction is catalyzed by palladium complexes such as Pd2(dba)3/dppe in toluene, yielding high-purity cyclopenta[b]pyran derivatives .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can optimize the reaction conditions, making the process more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
(3AS,6aS)-decahydro-2H-spiro[cyclopenta[b]pyrrole-3,4’-pyran] undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
(3AS,6aS)-decahydro-2H-spiro[cyclopenta[b]pyrrole-3,4’-pyran] has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Investigated for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3AS,6aS)-decahydro-2H-spiro[cyclopenta[b]pyrrole-3,4’-pyran] involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclopenta[b]pyran-2-ones: These compounds share a similar core structure but differ in their functional groups and stereochemistry.
Hexahydropyrrolo[3,4-b]pyrrole derivatives: These compounds have a similar pyrrole ring but differ in their overall structure and properties.
Uniqueness
(3AS,6aS)-decahydro-2H-spiro[cyclopenta[b]pyrrole-3,4’-pyran] is unique due to its specific spirocyclic structure and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(3aS,6aS)-spiro[2,3a,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrole-3,4'-oxane] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c1-2-9-10(3-1)12-8-11(9)4-6-13-7-5-11/h9-10,12H,1-8H2/t9-,10+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXWWNEIARFFJNF-ZJUUUORDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)NCC23CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@H](C1)NCC23CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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